2(1H)-Quinolinone, 4-hydroxy-, monosodium salt
Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which include 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt, has been the subject of many publications due to their interesting pharmaceutical and biological activities . The synthetic approaches involve various reactions and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt includes a quinolinone moiety, which is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving 4-hydroxy-2-quinolones are diverse and complex. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst results in non-racemic products .Scientific Research Applications
Role in Pseudomonas Aeruginosa Metabolism
2,4-Dihydroxyquinoline (DHQ) is an abundant extracellular metabolite of the opportunistic pathogen Pseudomonas aeruginosa . It is secreted into the growth medium in stationary phase to concentrations comparable with those of the Pseudomonas quinolone signal .
Synthesis of Heteroannelated Derivatives
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Antimicrobial Applications
A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized . These analogs showed promising antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus .
Role in Sodium-Ion Batteries
There is research progress on different types of additives in sodium-ion battery electrolytes . While it’s not explicitly mentioned, it’s possible that 4-hydroxy-2-quinolones could be explored as potential additives given their chemical properties.
Potential in Drug Design
The 4-hydroxy-2-quinolone system is useful and versatile in drug design . It’s been used in bioisosteric applications and scaffold hopping approaches, replacing certain moieties in existing compounds to create new potential drug candidates .
Role in the Synthesis of Furoquinolone Derivatives
4-Hydroxyquinolones have been used in the synthesis of furoquinolone derivatives . These derivatives have been synthesized by the reaction of 4-hydroxyquinolones with certain compounds, resulting in new compounds with potential applications .
Safety and Hazards
The safety data sheet for a related compound, Azomethine H monosodium salt hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts, and in case of skin contact, to wash off immediately with plenty of water .
Future Directions
The future directions for research on 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt and related compounds are likely to focus on their synthetic approaches and applications in the synthesis of related heterocycles, most of them showing unique biological activities . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities and are valuable in drug research and development .
Mode of Action
It’s known that quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, ch2-3, and nh of the quinoline moiety .
Biochemical Pathways
It’s known that pseudomonas and burkholderia species produce hydrophobic quinolines, including 2,4-dihydroxyquinoline .
Result of Action
It’s known that quinoline derivatives have interesting pharmaceutical and biological activities .
properties
IUPAC Name |
sodium;2-oxo-1H-quinolin-4-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMDMIYCCSYNP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063502 | |
Record name | Sodium 4-hydroxycarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 4-hydroxy-, monosodium salt | |
CAS RN |
4510-76-3 | |
Record name | Sodium 4-hydroxycarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-hydroxycarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2-quinolone, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-HYDROXYCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNV1B8UXF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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